molecular formula C9H9NO4 B1355265 2-Methyl-3-nitrophenylacetic Acid CAS No. 23876-15-5

2-Methyl-3-nitrophenylacetic Acid

Cat. No.: B1355265
CAS No.: 23876-15-5
M. Wt: 195.17 g/mol
InChI Key: LWIOFILTAJJDLA-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrophenylacetic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitrophenylacetic acid typically involves the nitration of 2-methylphenylacetic acid. The process can be summarized as follows :

    Starting Material: 2-methylphenylacetic acid.

    Reagents: Acetic anhydride and dichloromethane.

    Reaction Conditions: The reaction mixture is cooled to 0°C, and 98% nitric acid is added dropwise. The reaction temperature is maintained between -10°C and 10°C for 1 to 3 hours.

    Product Isolation: The reaction mixture is filtered to obtain the target product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and nickel catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Methyl-3-aminophenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

    Oxidation: 2-Carboxy-3-nitrophenylacetic acid.

Scientific Research Applications

Pharmaceutical Development

2-Methyl-3-nitrophenylacetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for ropinirole hydrochloride, a medication used to treat Parkinson's disease. This compound acts as a dopamine receptor agonist, mimicking the effects of natural dopamine with fewer neurological side effects compared to other treatments .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of derivatives of this compound against various pathogens. For instance, one study reported that compounds derived from this acid exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 64 µg/mL. This highlights its potential for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Agrochemical Applications

In agrochemistry, this compound can be utilized as an intermediate in the synthesis of herbicides and pesticides. Its ability to modify biomolecules makes it valuable for creating compounds that can enhance crop protection against pests and diseases .

Case Studies

Study Objective Findings
Antimicrobial EfficacyEvaluate effectiveness against Staphylococcus aureusMIC = 64 µg/mL, indicating strong antimicrobial properties
Anti-inflammatory ActivityAssess inhibition of COX enzymesSignificant inhibition observed, suggesting therapeutic potential in inflammatory conditions
Synthesis of RopiniroleDevelop synthetic routes for Parkinson's treatmentEfficient synthesis method established using 2-methylphenylacetic acid as a precursor

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrophenylacetic acid depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetic acid: Lacks the methyl group at the second position.

    4-Nitrophenylacetic acid: Has the nitro group at the fourth position instead of the third.

    3-Nitrophenylacetic acid: Lacks the methyl group at the second position.

Uniqueness

2-Methyl-3-nitrophenylacetic acid is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .

Biological Activity

2-Methyl-3-nitrophenylacetic acid (C9H9NO4) is an organic compound characterized by a unique structure that includes a methyl and nitro substituent on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H9NO4
  • Molecular Weight : 195.17 g/mol
  • CAS Number : 13530897

The compound features a nitro group (-NO2) and a carboxylic acid moiety, which are critical for its biological interactions. The presence of the nitro group can influence the compound's reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering their function.
  • Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound .

Anticancer Activity

Research has indicated that compounds with similar structures often exhibit anticancer properties. For instance, studies have shown that derivatives of nitrophenylacetic acids can inhibit the growth of cancer cell lines:

  • Leukemia Cell Lines : Some analogues have demonstrated significant cytotoxicity against leukemia cell lines, with IC50 values as low as 0.94 µM .
  • Solid Tumors : Other studies have suggested that related compounds show varying degrees of activity against solid tumors, indicating potential for further exploration in cancer therapy .

Case Studies

  • Cytotoxicity Studies : A study reported the synthesis of various derivatives of nitrophenylacetic acids and their evaluation against different cancer cell lines. The results indicated that modifications to the nitro group significantly influenced cytotoxicity profiles, highlighting the importance of structural variations in enhancing biological activity .
  • Mechanistic Insights : Another research effort focused on understanding the mechanism by which nitrophenyl compounds exert their effects on cancer cells. It was found that these compounds could induce apoptosis through modulation of apoptotic pathways, providing insights into their potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundNitro and methyl substituents on phenylPotential anticancer and antimicrobial activity
2-Methyl-3-nitrobenzoic AcidNitro group directly attached to benzeneAnticancer properties observed
Ethyl 2-(2-methyl-3-nitrophenyl)acetateEster derivative of nitrophenylacetic acidSimilar biological activities anticipated

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-nitrophenylacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration and alkylation steps. For example, starting from 2-methylphenylacetic acid, nitration with mixed nitric-sulfuric acid under controlled temperatures (0–5°C) introduces the nitro group at the meta position. Optimization requires monitoring reaction time and stoichiometry to avoid over-nitration. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) improves yield and purity . Key parameters include temperature control (<10°C) and inert atmospheres to prevent side reactions.

Q. How can researchers characterize the purity of this compound?

  • Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities.
  • NMR : Compare 1H^1H and 13C^{13}C spectra with reference data (e.g., δ 2.3 ppm for methyl groups adjacent to nitro substituents) .
  • Melting Point Analysis : Though literature data is sparse ( lacks melting point data), empirical determination using differential scanning calorimetry (DSC) is advised.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on safety data sheets (SDS):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Stable at room temperature but incompatible with oxidizing agents (e.g., peroxides); store in amber glass under nitrogen .

Q. What solvents are suitable for recrystallizing this compound?

  • Methodological Answer : Ethanol-water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity. Alternative solvents like ethyl acetate/hexane (1:2) may also yield high-purity crystals. Solubility tests at incremental temperatures (25°C to 60°C) help identify optimal conditions .

Q. How can researchers confirm the nitro group’s position in the aromatic ring?

  • Methodological Answer : Use IR spectroscopy to identify asymmetric and symmetric NO2_2 stretching vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}). X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of regiochemistry, as demonstrated in analogous nitrophenylacetic acid studies .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals inform solid-state reactivity?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to map intermolecular interactions. For example, in nitrophenylacetic acid derivatives, nitro groups often form hydrogen bonds with adjacent carboxylic acid moieties, stabilizing specific crystal packing modes. These interactions influence grinding reactivity or photostability. Refinement parameters (e.g., Rint_{\text{int}} < 0.05) ensure data reliability .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Systematically test variables:

  • Catalyst Loading : Compare yields with/without Lewis acids (e.g., FeCl3_3).
  • Nitration Efficiency : Use 15N^{15}N-labeled HNO3_3 to track nitro group incorporation via NMR.
  • Statistical Design : Apply response surface methodology (RSM) to identify critical factors (e.g., temperature vs. time) .

Q. How does steric hindrance from the methyl group affect electrophilic substitution reactions?

  • Methodological Answer : Conduct comparative studies with 3-nitrophenylacetic acid (no methyl group). Use DFT calculations (e.g., Gaussian 09) to model electron density maps and predict regioselectivity. Experimentally, monitor reaction intermediates via LC-MS to detect para-substituted byproducts .

Q. What analytical methods quantify trace degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light.
  • UPLC-QTOF-MS : Identify degradation products (e.g., demethylated or oxidized species) with high-resolution mass accuracy.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : Explore functional group transformations:
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) converts nitro to amine for further coupling (e.g., amide formation).
  • Esterification : React with methanol/H2_2SO4_4 to produce methyl esters for Suzuki-Miyaura cross-coupling .

Properties

IUPAC Name

2-(2-methyl-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-7(5-9(11)12)3-2-4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIOFILTAJJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543082
Record name (2-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-15-5
Record name 2-Methyl-3-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23876-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

150 g of 2-Methyl-3-nitro phenylacetonitrile is added to 750 ml pure water and 600 ml acetic acid. 675 ml sulfuric acid is added drop wise to the reaction mixture and refluxed for 6-7 hours. After completion of reaction, 2000 ml water is added to it and stirred for 30-45 minutes, filtered and dried to give 2-Methyl-3-nitro phenylaceticacid (130-135 g).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
675 mL
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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